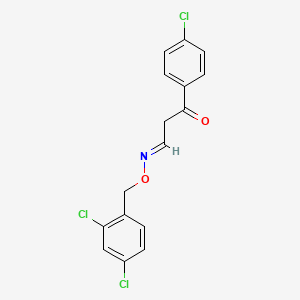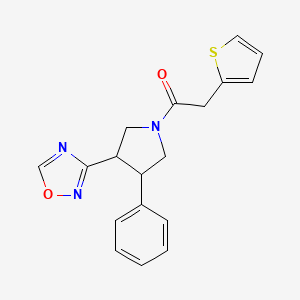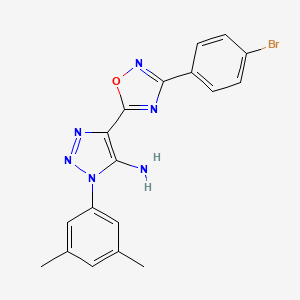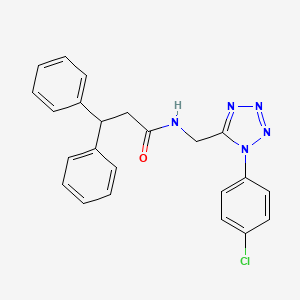
3-(4-chlorophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex, with various functional groups contributing to its overall properties. Unfortunately, without more specific information or a structural diagram, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it’s used. Similar compounds have been studied for their reactions with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The first synthesis and characterization of a series of novel oxime ethers, including "3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oximes," were reported. These compounds were analyzed using spectroscopic methods and density functional theory (DFT) calculations to understand their structure and reactivity. This study opens avenues for exploring the applications of such oxime ethers in various fields, including medicinal chemistry and materials science (Erdogan, 2016).
Environmental Science Applications
- In environmental science, research has focused on the degradation of pollutants like chlorophenols using advanced oxidation processes. For example, the use of Cr(III)/Cr(VI) redox cycles has been explored for the oxidative degradation of aqueous organic pollutants, using 4-chlorophenol as a model substrate. This research demonstrates the potential of such redox processes in treating contaminated water and contributing to environmental remediation efforts (Bokare & Choi, 2011).
Oxidation Mechanisms
- Studies on the mechanisms of oxidation reactions, particularly those involving aromatic nucleophilic substitution reactions of O-aryl oximes, provide insights into the reactivity and potential applications of these compounds in synthetic chemistry. Such research can lead to the development of new synthetic pathways and the improvement of existing ones, contributing to the advancement of organic synthesis methodologies (Jain, Gupta, & Kumar, 1990).
Advanced Materials
- The synthesis and characterization of complex oxime compounds also find applications in the development of advanced materials. For instance, the study on aromatic diketoximes and their complexes with nickel salts explores the potential of oximes in creating complex polyesters and polypyrroles. This research highlights the versatility of oximes in fine organic synthesis and their applications in creating materials with specific properties for various industrial applications (Musaev et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce a range of molecular and cellular effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLAPAUAIACWEG-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(Ethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid](/img/structure/B2799820.png)


![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)

![N,N-Dimethyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2799830.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)


![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2799838.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2799842.png)
